N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide
Description
N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a multifunctional structure. The core nicotinamide moiety is substituted at the 2-position with a methylthio (-SMe) group, which may enhance lipophilicity and influence receptor binding.
Properties
Molecular Formula |
C18H20FN3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H20FN3O2S/c1-3-22(18(24)15-5-4-10-20-17(15)25-2)12-16(23)21-11-13-6-8-14(19)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,21,23) |
InChI Key |
UPYAYKKDGGLQGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)F)C(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nicotinamide Core: Starting with a nicotinic acid derivative, the core structure is formed through amide coupling reactions.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Ethylation and Methylthio Group Addition: The ethyl and methylthio groups are added through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to form alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of a nicotinamide core, methylthio substitution, and 4-fluorobenzylamino-oxoethyl side chain. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Lipophilicity : The methylthio group (logP ~1.5) likely increases lipophilicity compared to chloro (-Cl, logP ~0.5) or fluoro (-F, logP ~0.3) substituents in analogues .
- Solubility: The N-(2-((4-fluorobenzyl)amino)-2-oxoethyl) side chain may reduce aqueous solubility compared to simpler acetamides, necessitating formulation optimization.
Metabolic Stability
However, the methylthio group could undergo sulfoxidation, a metabolic liability absent in chloro or fluoro variants .
Research Implications and Gaps
- Synthetic Feasibility : The compound’s complexity (e.g., tertiary amide, fluorinated aromatic) may require multi-step synthesis, as seen in related nicotinamide libraries .
- Unanswered Questions: No direct data on cytotoxicity, pharmacokinetics, or target binding are available. Future studies should prioritize assays against bacterial strains (e.g., S. aureus) or kinase panels.
Biological Activity
N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide, also referred to as compound CID 2650140, is a synthetic organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a fluorobenzyl group , a methylthio moiety , and a nicotinamide structure , which contribute to its pharmacological properties.
The biological activity of this compound may be attributed to its ability to interact with key cellular targets. Similar compounds have been shown to induce the expression of cytochrome P450 enzymes in sensitive cancer cells, which are crucial for their metabolic activation . The ability to form covalent bonds with macromolecules in cells suggests that this compound could also follow this pathway.
Synthesis and Evaluation
The synthesis of this compound has been explored in various studies. For instance, methods involving multi-step organic reactions have been employed to create structurally similar compounds that exhibit notable biological activities .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential antiproliferative effects | Metabolic activation via cytochrome P450 |
| 5F 203 (fluorinated benzothiazole) | Antiproliferative against sensitive cancer cells | DNA adduct formation and covalent binding |
Comparative Studies
Comparative studies on related compounds indicate that modifications in structure significantly impact biological activity. For example, the introduction of different substituents on the aromatic ring or variations in the amine group can lead to differences in potency and selectivity against various cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
